6-Cyclobutyl-3-pyridazinamine vs. N-Cyclobutylpyridazin-3-amine: Differentiated Scaffold for Kinase-Directed Synthesis
6-Cyclobutyl-3-pyridazinamine (target compound) presents the cyclobutyl substituent at the 6-position, a key structural feature for specific kinase inhibitor pharmacophores . This contrasts with its regioisomer, N-cyclobutylpyridazin-3-amine (CAS 1010422-13-5), which has a cyclobutyl group linked to an exocyclic amine at the 3-position . This positional difference is fundamental for medicinal chemistry, as the target compound's 6-substitution positions the lipophilic cyclobutyl group for potential interactions within a hydrophobic kinase pocket while leaving the 3-amino group available for further derivatization, a feature not present in the regioisomer.
| Evidence Dimension | Scaffold Substitution Pattern |
|---|---|
| Target Compound Data | 6-cyclobutyl substitution, 3-amino group (endocyclic). Canonical SMILES: Nc1ccc(C2CCC2)nn1 [1] |
| Comparator Or Baseline | N-cyclobutylpyridazin-3-amine: N-cyclobutyl substitution at 3-amino group. Canonical SMILES: C1CC(C1)NC2=NN=CC=C2 |
| Quantified Difference | Qualitative: Distinct regiochemistry alters H-bond donor/acceptor patterns and available vectors for derivatization. |
| Conditions | Structural analysis by SMILES string comparison. |
Why This Matters
This positional difference dictates the compound's primary synthetic utility and biological target space, making it a non-interchangeable building block.
- [1] Chemsrc. (2024). 6-Cyclobutyl-3-pyridazinamine. View Source
